O-(2-Fluorobenzyl)hydroxylamine hydrochloride
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Description
O-(2-Fluorobenzyl)hydroxylamine hydrochloride is a useful research compound. Its molecular formula is C7H9ClFNO and its molecular weight is 177.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Derivatives and Analysis Techniques
Synthesis of Benzimidazole Derivatives : A study by Hida et al. (1995) explored the preparation of 2-(α-fluorobenzyl)benzimidazole derivatives, utilizing benzylic alcohols and 2-chloro-1,1,2-trifluorotriethylamine reagent for fluorination. This process demonstrated variability in the rates of formation and properties of the resulting products, depending on the substituents used (Hida, Beney, Robert, & Luu-Duc, 1995).
Derivatization of Keto Steroids : Youngdale (1976) reported the synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride and its application in derivatizing keto steroids for electron-capture GLC analysis. This compound was produced from the reaction of 2,3,4,5,6-pentafluorobenzyl bromide with N-hydroxyphthalimide (Youngdale, 1976).
Photo-Oxidation Studies : Alvarez et al. (2009) utilized O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride in the study of photo-oxidation of furans. This compound was applied in on-fibre derivatisation Solid Phase Microextraction (SPME) for sampling and quantifying unsaturated 1,4-dicarbonyl products. The study highlighted the environmental implications of these dicarbonyl products (Alvarez, Borrás, Viidanoja, & Hjorth, 2009).
Reaction Rates Study : Goumri et al. (1990) investigated the rate constants of p-fluorobenzyl and m-fluorobenzyl radicals with O2, NO, and NO2. This study contributes to the understanding of the reactivity of these radicals under various conditions (Goumri, Pauwels, Sawerysyn, & Devolder, 1990).
Potential Medical and Analytical Applications
Antimalarial Research : Andriamanantena et al. (1991) synthesized hydroxytrifluoromethylbenzylamines and their derivatives, evaluating them as potential antimalarial agents. Some of these compounds showed significant activity against Plasmodium falciparum FCC 2 (Andriamanantena et al., 1991).
Synthesis of Heterocyclic Hydroxylamine-O-sulfonates : Research by Sączewski and Korcz (2014) introduced heterocyclic hydroxylamine-O-sulfonates, which are precursors to various heterocyclic ring systems. These compounds hold potential in developing anticancer, antiviral, and antimicrobial agents, as well as in fluorescent detection and labeling applications (Sączewski & Korcz, 2014).
Properties
IUPAC Name |
O-[(2-fluorophenyl)methyl]hydroxylamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4H,5,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPKOVOVCVCUNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.